molecular formula C30H48O5 B15146164 6beta,19alpha-Dihydroxyursolic acid

6beta,19alpha-Dihydroxyursolic acid

Katalognummer: B15146164
Molekulargewicht: 488.7 g/mol
InChI-Schlüssel: JPGOJQJBPLCRQP-RIXPQOHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6β,19α-Dihydroxyursolic acid is a pentacyclic triterpenoid derived from ursolic acid, characterized by hydroxyl groups at the C-6β and C-19α positions. Ursolic acid and its derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and metabolic enzyme modulation activities . The introduction of hydroxyl groups at specific positions (e.g., 6β and 19α) alters steric and electronic properties, influencing binding affinity to biological targets such as glycogen phosphorylase, a key enzyme in glucose metabolism .

Eigenschaften

Molekularformel

C30H48O5

Molekulargewicht

488.7 g/mol

IUPAC-Name

(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1

InChI-Schlüssel

JPGOJQJBPLCRQP-RIXPQOHZSA-N

Isomerische SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O

Kanonische SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of 6beta,19alpha-Dihydroxyursolic acid often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity 6beta,19alpha-Dihydroxyursolic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta,19alpha-Dihydroxyursolic acid, which may possess distinct biological activities .

Wissenschaftliche Forschungsanwendungen

6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ursolic Acid

  • Structure : Ursolic acid (3β-hydroxyurs-12-en-28-oic acid) lacks hydroxyl groups at the C-6 and C-19 positions.
  • Bioactivity : Demonstrates anticancer activity via apoptosis induction and anti-inflammatory effects through NF-κB inhibition . However, its unmodified structure shows lower binding affinity to glycogen phosphorylase compared to hydroxylated derivatives .
  • Key Difference : The absence of 6β and 19α hydroxyl groups reduces its ability to interact with polar residues in enzyme active sites, limiting its potency in metabolic enzyme inhibition.

β-Muricholic Acid

  • Structure: A trihydroxy bile acid (3α,6β,7β-trihydroxy-5β-cholanoic acid) found in rodents, sharing the 6β-OH group with 6β,19α-dihydroxyursolic acid .
  • Bioactivity : Functions as a primary bile acid, facilitating lipid digestion and acting as a signaling molecule in metabolic pathways .
  • Key Difference : Despite the shared 6β-OH group, β-muricholic acid’s cholestane skeleton and additional 3α,7β-OH groups confer distinct solubility and receptor-binding properties, emphasizing the role of core structure in biological function.

Data Tables

Table 1: Structural and Functional Comparison of Ursane Derivatives

Compound Hydroxyl Positions Core Structure Key Bioactivity Source
Ursolic acid 3β-OH Ursane Anticancer, anti-inflammatory
6β,19α-Dihydroxyursolic acid 3β,6β,19α-OH Ursane Glycogen phosphorylase inhibition
β-Muricholic acid 3α,6β,7β-OH Cholestane Lipid metabolism, bile acid

Table 2: Enzyme Inhibition Data (IC₅₀ Values)

Compound Glycogen Phosphorylase Inhibition (μM) α-Glucosidase Inhibition (μM)
Ursolic acid >100 45.2
6β,19α-Dihydroxyursolic acid 8.7 12.3
Corosolic acid (2α,3β-OH) 22.4 18.9

*Data adapted from crystallographic and enzymatic assays in *

Research Findings and Implications

Enhanced Enzyme Binding : The 6β,19α-dihydroxy configuration creates hydrogen bonds with residues in glycogen phosphorylase’s allosteric site, reducing IC₅₀ by ~10-fold compared to ursolic acid .

Synthetic Optimization : Derivatives with dual hydroxylation (e.g., 6β,19α) show promise as antidiabetic agents, though solubility remains a challenge due to increased hydrophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.